

# ETN029: A Technical Guide to a Novel DLL3-Targeting Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Whitepaper on the Discovery, Development, and Mechanism of ETN029

## **Executive Summary**

**ETN029** (also known as MC339) is a promising new agent in the field of targeted radionuclide therapy, currently under development by Mariana Oncology, a Novartis company. It is a macrocyclic peptide designed to target Delta-like ligand 3 (DLL3), a protein overexpressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), with minimal expression in healthy tissues.[1][2] This technical guide provides a comprehensive overview of the discovery and development process of **ETN029**, its mechanism of action, preclinical data, and the ongoing clinical evaluation.

## Introduction to the Target: Delta-like Ligand 3 (DLL3)

DLL3 is an atypical inhibitory ligand within the Notch signaling pathway.[1] In normal physiological contexts, Notch signaling is crucial for cell-cell communication, differentiation, and proliferation. However, in many neuroendocrine tumors, this pathway is dysregulated. The expression of DLL3 is driven by the transcription factor ASCL1, a key regulator of neuroendocrine differentiation.[1] Unlike other Notch ligands that activate signaling in adjacent cells (trans-activation), DLL3 is thought to primarily act in an inhibitory manner on Notch receptors within the same cell (cis-inhibition). It achieves this by trapping Notch receptors in the Golgi apparatus and redirecting them for lysosomal degradation, thus preventing their transit to the cell surface and subsequent activation.[3][4] This aberrant expression on tumor cells,



coupled with its low presence in normal adult tissues, makes DLL3 an attractive and highly specific target for cancer therapy.[5]

### The Discovery and Development of ETN029

The development of **ETN029** was a multi-step process focused on creating a highly potent and specific radioligand with an optimal in vivo profile.[1][6]

### **Lead Identification and Optimization**

The initial phase of discovery involved screening for a macrocyclic peptide with high affinity and a slow dissociation rate from DLL3, attributes considered essential to maximize tumor engagement, especially given the lower expression density of DLL3 compared to other tumor antigens.[1] This screening process, which utilized mRNA display technology, yielded a promising tool compound.[6]

Subsequent optimization was guided by structure-based design and co-crystal analysis.[1] Key modifications included repositioning the DOTA chelator, which is responsible for holding the radioactive isotope, and implementing a novel cyclization strategy for the peptide.[1] These refinements significantly improved the molecule's properties, leading to substantially increased tumor uptake and an improved tumor-to-kidney ratio, a critical parameter for minimizing off-target toxicity.[1] This iterative process of design and testing culminated in the selection of **ETN029** as the development candidate.[1]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and acute toxicity studies required for regulatory approval of a Clinical Trial Application for a Phase I/II clinical trial of (111)In-BzDTPA-pertuzumab PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. medchemexpress.com [medchemexpress.com]
- 5. ETN029: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [ETN029: A Technical Guide to a Novel DLL3-Targeting Radioligand Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604173#etn029-discovery-and-development-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com